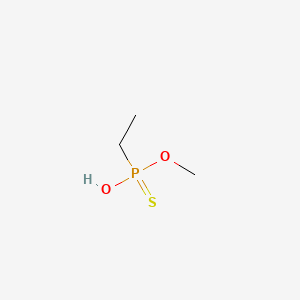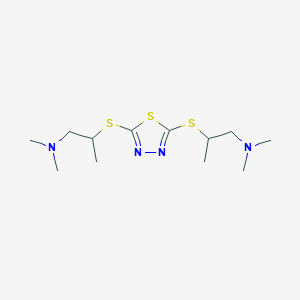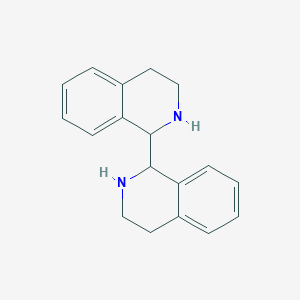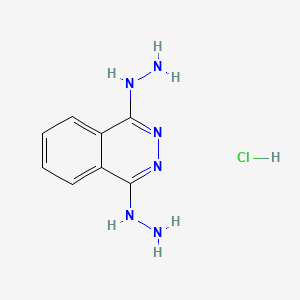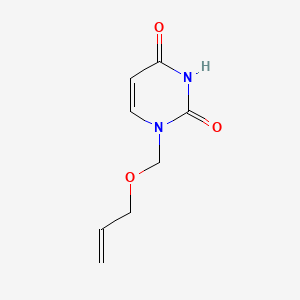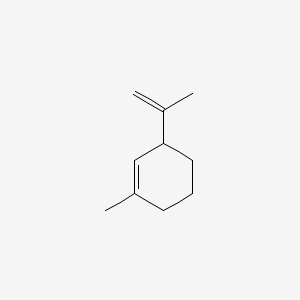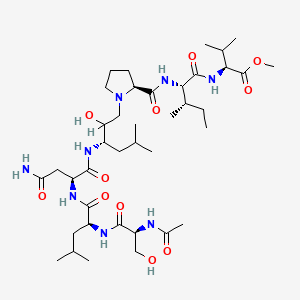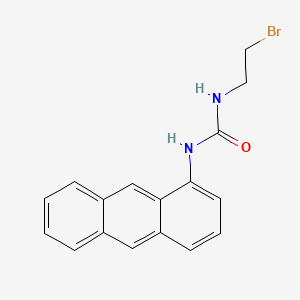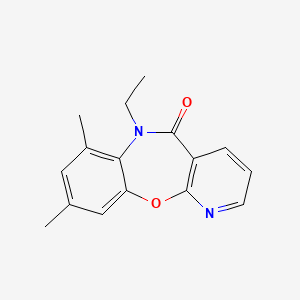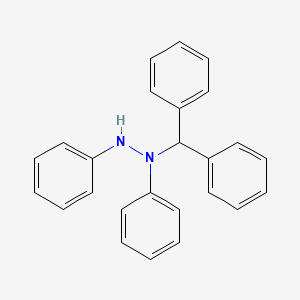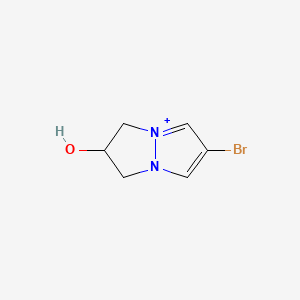
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phosphorus and nitrogen atoms, each bonded to octapentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include phosphorus trichloride (PCl3), pentylamine, and a suitable solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C during the initial stages and gradually increased to room temperature.
Stepwise Addition: Pentylamine is added dropwise to a solution of phosphorus trichloride in THF, followed by the addition of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. Continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce phosphines.
Substitution: The compound can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride (NaH)
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Alkyl or aryl-substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving phosphorus and nitrogen atoms.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents or as drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, altering their function. The presence of multiple nitrogen and phosphorus atoms allows for versatile binding modes and interactions with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetrapropyl-1,3-propanediamine
Uniqueness
Compared to similar compounds, N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its octapentyl substitution, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
7253-87-4 |
|---|---|
Formule moléculaire |
C40H96N12P4 |
Poids moléculaire |
869.2 g/mol |
Nom IUPAC |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octapentyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C40H96N12P4/c1-9-17-25-33-41-53(42-34-26-18-10-2)49-54(43-35-27-19-11-3,44-36-28-20-12-4)51-56(47-39-31-23-15-7,48-40-32-24-16-8)52-55(50-53,45-37-29-21-13-5)46-38-30-22-14-6/h41-48H,9-40H2,1-8H3 |
Clé InChI |
ZCOWVBPZBGSGIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNP1(=NP(=NP(=NP(=N1)(NCCCCC)NCCCCC)(NCCCCC)NCCCCC)(NCCCCC)NCCCCC)NCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


